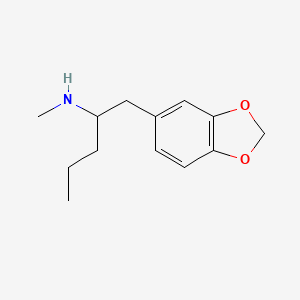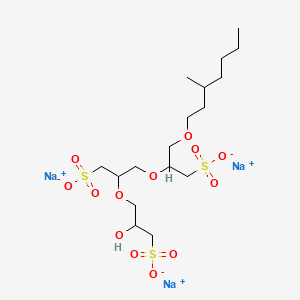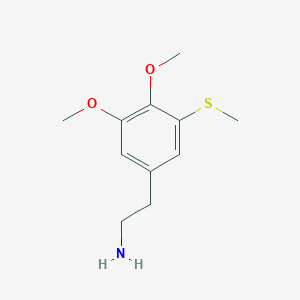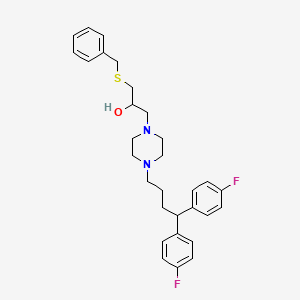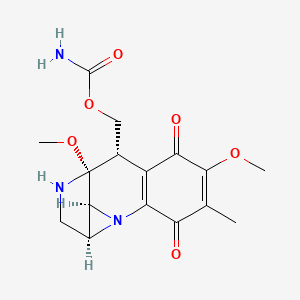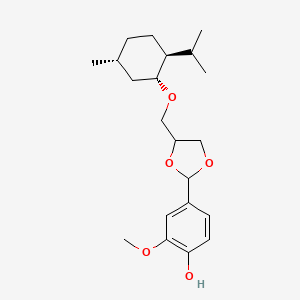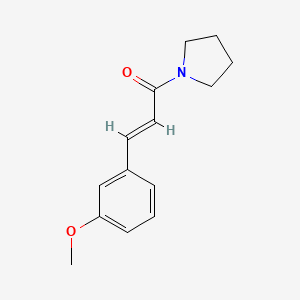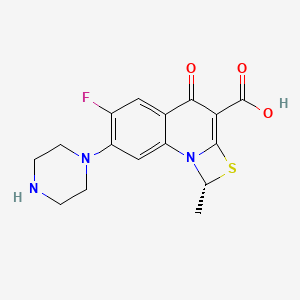
Ulifloxacin, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ulifloxacin, ®- is an active metabolite of prulifloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. Ulifloxacin is particularly effective in treating infections such as acute lower urinary tract infections, acute exacerbation of chronic bronchitis, and acute bacterial rhinosinusitis .
准备方法
Synthetic Routes and Reaction Conditions
Ulifloxacin is synthesized from prulifloxacin, which undergoes hydrolysis to form the active compound. The synthesis involves the use of esterases, mainly paraoxonase, which catalyze the conversion of prulifloxacin to ulifloxacin . The reaction conditions typically involve an aqueous environment where the prodrug is metabolized to its active form.
Industrial Production Methods
Industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable, making ulifloxacin readily available for clinical use .
化学反应分析
Types of Reactions
Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Ulifloxacin can be oxidized to form different metabolites.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Ulifloxacin can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ulifloxacin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various metabolites of ulifloxacin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
科学研究应用
Ulifloxacin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Ulifloxacin is studied for its effects on bacterial cell walls and DNA replication.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Ulifloxacin is used in the pharmaceutical industry for the development of new antibacterial agents
作用机制
Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ulifloxacin prevents bacterial cell division and leads to cell death . The molecular targets include the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA .
相似化合物的比较
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison
Ulifloxacin is unique in its high potency against a broad range of bacterial pathogens. Compared to ciprofloxacin, ulifloxacin is two- to fourfold more potent against certain gastroenteritis-causing pathogens . It also has a longer elimination half-life, allowing for once-daily dosing, which improves patient compliance . Additionally, ulifloxacin has shown better activity against Gram-negative bacteria compared to other fluoroquinolones .
属性
CAS 编号 |
138382-95-3 |
|---|---|
分子式 |
C16H16FN3O3S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1 |
InChI 键 |
SUXQDLLXIBLQHW-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
规范 SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





